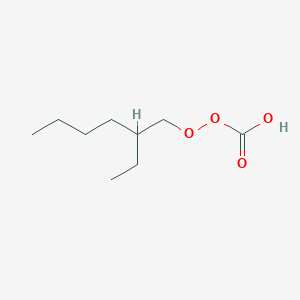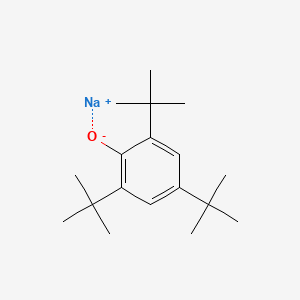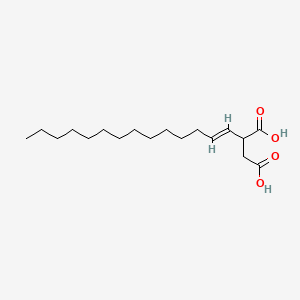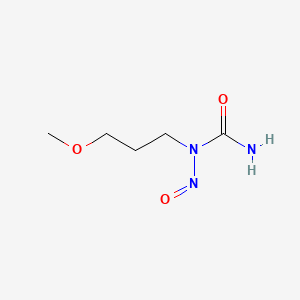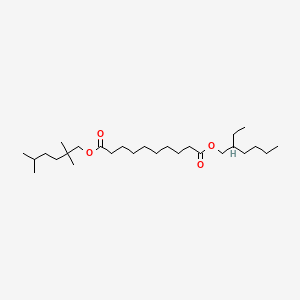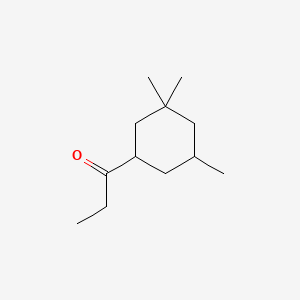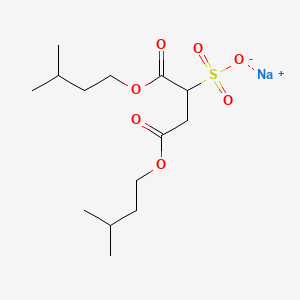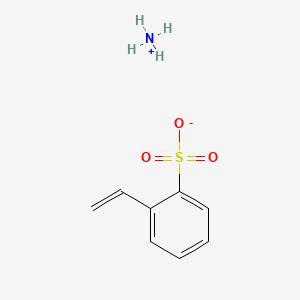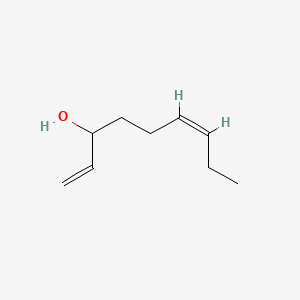
(Z)-Nona-1,6-dien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Nona-1,6-dien-3-ol is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds at positions 1 and 6, and a hydroxyl group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Nona-1,6-dien-3-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 1,6-nonadiene, which involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields this compound with high regioselectivity and stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that utilize transition metal catalysts to facilitate the addition of hydroxyl groups to the nonane backbone. These methods are designed to be efficient and cost-effective, allowing for large-scale production of the compound.
化学反应分析
Types of Reactions
(Z)-Nona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Nonanone or nonanal.
Reduction: Nona-1,6-diene.
Substitution: Halogenated nonenes.
科学研究应用
(Z)-Nona-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (Z)-Nona-1,6-dien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
(E)-Nona-1,6-dien-3-ol: Similar structure but with different stereochemistry.
Nona-1,6-dien-3-one: Contains a ketone group instead of a hydroxyl group.
Nona-1,6-dien-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(Z)-Nona-1,6-dien-3-ol is unique due to its specific stereochemistry and the presence of both double bonds and a hydroxyl group. This combination of features allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
66972-01-8 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
(6Z)-nona-1,6-dien-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4-6,9-10H,2-3,7-8H2,1H3/b6-5- |
InChI 键 |
LVQCRSHIONXSCD-WAYWQWQTSA-N |
手性 SMILES |
CC/C=C\CCC(C=C)O |
规范 SMILES |
CCC=CCCC(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


